(2R)-2-benzenesulfonamidopropanoic acid
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Overview
Description
“(2R)-2-benzenesulfonamidopropanoic acid” is a chemical compound with the CAS Number: 29268-17-5 . It has a molecular weight of 229.26 and its IUPAC name is (2R)-2-[(phenylsulfonyl)amino]propanoic acid .
Molecular Structure Analysis
The InChI code for “(2R)-2-benzenesulfonamidopropanoic acid” is 1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “(2R)-2-benzenesulfonamidopropanoic acid” is between 124-126 degrees .Scientific Research Applications
1. Molecular Pharmacology
In the realm of molecular pharmacology, benzenesulfonamide derivatives have shown potential as ligands for nuclear receptors, impacting physiological processes like lipid metabolism, immune function, and circadian rhythm. Kumar et al. (2010) discovered a benzenesulfonamide derivative, T0901317, which can act as an inverse agonist for retinoic acid receptor-related orphan receptors (RORs) like RORα and RORγ. This could be pivotal in developing treatments for metabolic and immune disorders (Kumar et al., 2010).
2. Chemical Synthesis and Reactions
Benzenesulfonamides are involved in various chemical reactions. For example, Koehler (1962) studied the Friedel-Crafts reaction mechanism of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene, revealing intricate reaction pathways and intermediates (Koehler, 1962).
3. Antitumor and Antimicrobial Applications
Research by Saad and Khedr (2017) highlights the synthesis of new benzenesulfonamide complexes with metals like Ni, Co, Mn, Hg, Cd, and Zn, which show promise as antitumor and antimicrobial agents. This research opens up new avenues in therapeutic applications (Saad & Khedr, 2017).
4. Pharmaceutical Chemistry
Gao, Qiao, and Whitesides (1995) investigated benzenesulfonamides as inhibitors for carbonic anhydrase II. This research contributes to understanding how different molecular structures affect binding constants, crucial for drug design and discovery (Gao, Qiao, & Whitesides, 1995).
5. Environmental Science
In environmental science, benzenesulfonamides are studied for their potential as nanoadsorbents. Abbasabadi, Rashidi, and Khodabakhshi (2016) synthesized benzenesulfonic acid-grafted graphene for efficient hydrogen sulfide removal, demonstrating its utility in environmental cleanup (Abbasabadi, Rashidi, & Khodabakhshi, 2016).
Safety and Hazards
properties
IUPAC Name |
(2R)-2-(benzenesulfonamido)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-7(9(11)12)10-15(13,14)8-5-3-2-4-6-8/h2-7,10H,1H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLXTMZRKBVYST-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-benzenesulfonamidopropanoic acid |
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